molecular formula C15H18N6O B13354669 N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[3,4-a]phthalazin-6-amine

N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[3,4-a]phthalazin-6-amine

Cat. No.: B13354669
M. Wt: 298.34 g/mol
InChI Key: JCJQZUVKWCLVIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Morpholinyl)ethyl][1,2,4]triazolo[3,4-a]phthalazin-6-amine is a heterocyclic compound featuring a fused triazolo-phthalazine core with a morpholinylethylamine substituent. Its structural complexity suggests applications in medicinal chemistry, particularly in central nervous system (CNS) targeting due to the morpholine group’s ability to improve blood-brain barrier penetration .

Properties

Molecular Formula

C15H18N6O

Molecular Weight

298.34 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-amine

InChI

InChI=1S/C15H18N6O/c1-2-4-13-12(3-1)14(19-21-11-17-18-15(13)21)16-5-6-20-7-9-22-10-8-20/h1-4,11H,5-10H2,(H,16,19)

InChI Key

JCJQZUVKWCLVIG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC2=NN3C=NN=C3C4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[3,4-a]phthalazin-6-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with nitriles under acidic or basic conditions.

    Fusion with Phthalazine: The triazole ring is then fused with a phthalazine ring through a cyclization reaction. This can be achieved by heating the triazole derivative with a phthalazine precursor in the presence of a suitable catalyst.

    Introduction of the Morpholine Moiety: The final step involves the introduction of the morpholine moiety through a nucleophilic substitution reaction. This can be done by reacting the intermediate compound with morpholine under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[3,4-a]phthalazin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium; room temperature to elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions; room temperature to reflux.

    Substitution: Various nucleophiles (e.g., amines, thiols); solvents like ethanol or acetonitrile; reflux conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with different nucleophilic groups replacing the morpholine moiety.

Scientific Research Applications

N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[3,4-a]phthalazin-6-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[3,4-a]phthalazin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. The presence of the triazole and phthalazine rings allows for strong binding interactions with target proteins, while the morpholine moiety enhances its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Triazolo-Phthalazine vs. Triazolo-Pyridazine Derivatives
  • N-(4-Methoxybenzyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (): Core: Triazolo-pyridazine (smaller aromatic system vs. phthalazine). Substituents: 4-Methoxybenzyl and methyl groups. Biological Relevance: Likely targets peripheral receptors due to reduced lipophilicity .
Triazolo-Diazepine Derivatives
  • WEB2086 (): Core: Thieno-triazolo-diazepine (larger, more rigid structure). Substituents: Morpholinyl-propanone. Properties: Binds platelet-activating factor (PAF) receptors; morpholinyl group aids solubility and receptor affinity.

Substituent-Based Comparisons

Morpholinylethyl vs. Benzyl/Phenyl Groups
  • N-Benzyl-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-6-amine ():
    • Substituents : Benzyl and phenyl groups.
    • Properties : Higher lipophilicity (logP) reduces aqueous solubility; enhanced membrane permeability.
    • Biological Activity : Reported in GABA receptor modulation studies (Carling et al., 2004), with lower selectivity due to bulky aromatic substituents .
Morpholinylethyl vs. Methoxyethyl/Piperazinyl Groups
  • 1,2,4-Triazolo[3,4-a]phthalazin-6-amine,N,N-bis(2-methoxyethyl)-3-[4-(1-methylethoxy)phenyl]- (CAS 113628-71-0, ): Substituents: Bis-methoxyethyl and isopropoxyphenyl. Properties: Increased hydrophilicity vs. morpholinylethyl; methoxyethyl groups may reduce metabolic stability. Applications: Potential for peripheral targets due to polar substituents .

Research Findings and Implications

  • GABA Receptor Modulation : Triazolo-phthalazines with aromatic substituents (e.g., N-benzyl-3-phenyl analog) show moderate GABA-A affinity but suffer from off-target effects . The morpholinylethyl group in the target compound may improve selectivity for subtypes like α2/α3-GABA-A receptors.
  • PAF Receptor Antagonism : WEB2086’s high potency (IC50 = 8 nM) highlights the role of morpholine in PAF binding. The target compound’s phthalazine core may shift selectivity toward other inflammatory targets .
  • Solubility vs. Permeability Trade-offs : Morpholinyl and methoxyethyl groups enhance solubility, while benzyl groups favor membrane penetration. The target compound strikes a balance suitable for CNS applications .

Biological Activity

N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[3,4-a]phthalazin-6-amine is a compound of significant interest in medicinal chemistry due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound belongs to the class of triazolo-phthalazine derivatives, characterized by the presence of a morpholine group and a triazole moiety. The synthesis typically involves the reaction of phthalazine derivatives with morpholine-containing ethyl groups, leading to the formation of the desired triazolo-phthalazine structure.

Inotropic Activity

Research has demonstrated that derivatives of [1,2,4]triazolo[3,4-a]phthalazine exhibit promising positive inotropic activity . A study evaluating various derivatives found that many outperformed milrinone (a known inotropic agent) in enhancing left atrial stroke volume in isolated rabbit heart preparations. For instance:

  • Compound 8 showed an increase in stroke volume of 12.02 ± 0.20% at a concentration of 3×105 m3\times 10^{-5}\text{ m}, compared to milrinone's 2.46 ± 0.07% increase .

Antibacterial Activity

The triazole moiety is recognized for its broad-spectrum antibacterial properties. Compounds containing 1,2,4-triazole have been shown to inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV. These compounds demonstrate significant activity against antibiotic-resistant strains of Staphylococcus aureus, highlighting their potential as novel antibacterial agents .

The mechanism by which this compound exerts its effects is multifaceted:

  • Inotropic Effects : The compound appears to enhance myocardial contractility through modulation of intracellular calcium levels and interaction with adrenergic receptors.
  • Antibacterial Mechanisms : The dual inhibition of DNA gyrase and efflux pumps suggests a multifactorial approach to combating bacterial resistance.

Case Studies

  • In Vitro Studies : Various derivatives were tested for their biological activity using isolated heart tissues and bacterial cultures. Results indicated a consistent trend where modifications to the morpholine or phthalazine components could significantly enhance biological activity.
  • Comparative Analysis : A comparative study between different triazolo-phthalazine derivatives revealed that structural variations directly influenced potency and selectivity against target enzymes.

Data Summary

CompoundActivity TypeMeasurementResult
8InotropicStroke Volume Increase12.02 ± 0.20%
MilrinoneInotropicStroke Volume Increase2.46 ± 0.07%
Triazole DerivativeAntibacterialMinimum Inhibitory Concentration (MIC)Effective against resistant strains

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain <100°C during cyclization to prevent decomposition.
  • Solvent Selection : Polar aprotic solvents enhance reaction rates.
  • Catalytic Additives : Pd-based catalysts may improve coupling efficiency .

Advanced Question: How does the morpholinyl-ethyl substituent influence the compound’s binding affinity to benzodiazepine receptors compared to other substituents?

Answer:
The morpholinyl-ethyl group enhances lipophilicity and hydrogen-bonding potential, critical for receptor interactions. Evidence from SAR studies on triazolo-phthalazines shows:

  • Substituent Effects :

    SubstituentBinding Affinity (Ki, nM)Bioactivity
    Morpholinyl-ethyl8–12Anxiolytic
    Methoxyethyl15–20Moderate
    Phenyl>50Low
  • Mechanistic Insight : The morpholine oxygen forms hydrogen bonds with receptor residues (e.g., GABA_A receptor α-subunit), while the ethyl chain improves membrane permeability .

  • Comparative Data : Analogues lacking the morpholine group (e.g., N-alkyl derivatives) show reduced CNS penetration and weaker anticonvulsant activity in rodent models .

Basic Question: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the triazole ring and substituent positions. Aromatic protons in the phthalazine core resonate at δ 7.5–8.5 ppm .
  • Mass Spectrometry (HRMS) : Accurate mass determination (e.g., m/z 378.1542 for C₁₉H₂₂N₆O) validates molecular formula .
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection (λ = 254 nm) assesses purity. Retention time shifts indicate impurities from incomplete coupling reactions .

Advanced Question: How can researchers resolve discrepancies between in vitro receptor binding data and in vivo efficacy in animal models?

Answer:
Discrepancies often arise from pharmacokinetic (PK) limitations or off-target effects. Methodological approaches include:

  • PK/PD Modeling : Measure plasma/tissue concentrations via LC-MS/MS to correlate exposure levels (AUC, Cmax) with receptor occupancy .
  • Metabolite Screening : Identify active metabolites (e.g., hydroxylated derivatives) using in vitro microsomal assays. For example, CYP3A4-mediated metabolism may alter efficacy .
  • Functional Assays : Use ex vivo electrophysiology (e.g., hippocampal slices) to validate GABAergic modulation, complementing radioligand binding data .

Case Study : In rodent models, N-[2-(4-morpholinyl)ethyl] derivatives showed high receptor affinity (Ki = 8 nM) but required higher doses for anticonvulsant effects due to blood-brain barrier efflux. Co-administration with P-glycoprotein inhibitors improved efficacy .

Basic Question: What are the recommended in vitro assays to evaluate this compound’s biological activity?

Answer:

  • Radioligand Binding Assays : Use [³H]flunitrazepam to measure displacement at GABA_A receptors. IC₅₀ values <100 nM indicate high affinity .
  • Cell-Based Assays : Transfected HEK293 cells expressing α₁β₂γ₂ GABA_A subunits assess chloride influx via fluorescence (e.g., FLIPR). EC₅₀ values correlate with functional potency .
  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., PKC, PKA) to rule off-target effects. IC₅₀ >1 µM confirms selectivity .

Advanced Question: How do structural modifications at the 3-position of the phthalazine ring impact pharmacological selectivity?

Answer:
The 3-position modulates receptor subtype selectivity:

  • Aryl Groups (e.g., 4-methoxyphenyl) : Enhance α₁-subunit binding (sedative effects).
  • Small Alkyl Chains (e.g., methyl) : Favor α₂/α₃-subunits (anxiolytic activity) .
  • Electron-Withdrawing Groups (e.g., Cl, CF₃) : Improve metabolic stability but reduce solubility .

Q. Structural Analysis :

Modificationα₁ Subunit (Ki, nM)α₂ Subunit (Ki, nM)
3-Phenyl1540
3-(4-Methoxyphenyl)825
3-Methyl5012

Basic Question: What in vivo models are appropriate for assessing anxiolytic activity without confounding motor effects?

Answer:

  • Vogel Conflict Test (Rat) : Measures anxiety reduction via increased punished drinking. Effective doses (ED₅₀) should not impair rotarod performance at 2× ED₅₀ .
  • Elevated Plus Maze (Mouse) : Quantifies time spent in open arms. Compare to diazepam (positive control) and vehicle.
  • Dose-Response Curves : Use 3–5 dose levels (e.g., 1–30 mg/kg, i.p.) to establish therapeutic index (TD₅₀/ED₅₀) .

Advanced Question: How can computational methods predict metabolite formation and toxicity risks?

Answer:

  • In Silico Tools :
    • ADMET Predictor : Estimates metabolic sites (e.g., morpholine ring oxidation).
    • DEREK Nexus : Flags structural alerts (e.g., triazole ring mutagenicity) .
  • Molecular Dynamics (MD) : Simulates interactions with CYP450 enzymes to prioritize in vitro testing. For example, CYP2D6 may demethylate the morpholine group .

Validation : Compare predictions with in vitro hepatocyte stability assays (e.g., half-life >60 min indicates low clearance) .

Basic Question: What are the stability considerations for long-term storage of this compound?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the triazole ring.
  • Solubility : Lyophilize as a hydrochloride salt for improved aqueous stability .

Advanced Question: How does this compound compare to classical benzodiazepines in receptor binding and side effect profiles?

Answer:

ParameterN-[2-(4-morpholinyl)ethyl] DerivativeDiazepam
GABA_A α₁ Subunit (Ki)8 nM12 nM
α₂/α₃ Selectivity3-fold1-fold
Sedation (Rotarod ED₅₀)45 mg/kg15 mg/kg
Anxiolytic ED₅₀5 mg/kg2 mg/kg

Key Advantage : Reduced sedation at anxiolytic doses due to α₂/α₃ selectivity. No activity in strychnine-induced convulsion models, suggesting lower seizure risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.